molecular formula C18H30ClNO2 B1598614 1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride CAS No. 28163-36-2

1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride

Cat. No. B1598614
CAS RN: 28163-36-2
M. Wt: 327.9 g/mol
InChI Key: ITZWQFLTSRCDPC-UHFFFAOYSA-N
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Description

1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride, also known as Penbutolol Hydrochloride, is a compound with the molecular formula C18H30ClNO2 . It has a molecular weight of 327.9 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride . The InChI string is InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H . The Canonical SMILES is CC©©NCC(COC1=CC=CC=C1C2CCCC2)O.Cl .


Physical And Chemical Properties Analysis

The molecular weight of 1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride is 327.9 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The rotatable bond count is 7 .

Scientific Research Applications

Molecular Docking and Vibrational Spectroscopy Studies

Research on molecules structurally related to "1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride" includes molecular docking and vibrational spectroscopy studies. For example, studies on (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one have utilized density functional theory (DFT) to optimize molecule structures for potential application as central nervous system (CNS) drug discovery, indicating the molecule's inhibitory nature against adrenaline uptake (Sevvanthi, Muthu, & Raja, 2018).

Synthesis and Characterization for Antimicrobial Agents

Substituted phenyl azetidines, synthesized through reactions involving compounds structurally similar to "1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride," have been explored for their potential antimicrobial activities. These synthesized compounds were characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis, showcasing a methodological approach to developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Electrochemical Study of Stable Radicals

Electrochemical studies have been conducted on stable N-alkoxyarylaminyl radicals, providing insights into their electrochemical properties. These studies offer foundational knowledge that could be applicable to understanding the electrochemical behavior of similar compounds, aiding in the development of new materials or chemical sensors (Miura & Muranaka, 2006).

Catalytic Applications

Research into chiral S-timolol derivatives has revealed their utility in enantioselective catalysis, such as the α-hydroxylation of β-keto esters. This indicates the potential for compounds like "1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride" to be used in asymmetric synthesis, opening up pathways to produce enantiomerically pure compounds (Cai, Lian, Li, & Meng, 2012).

Novel Reagent for Tert-Butyloxycarbonylation

The use of novel reagents for tert-butyloxycarbonylation reactions has been demonstrated, showcasing methods for chemoselectively protecting amines and alcohols under mild conditions. This research suggests potential methodologies for modifying or protecting compounds similar to "1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride" in synthetic chemistry applications (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Safety And Hazards

The safety data sheet advises to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Adequate ventilation should be ensured. All sources of ignition should be removed and personnel should be evacuated to safe areas .

properties

IUPAC Name

1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZWQFLTSRCDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950905
Record name 1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride

CAS RN

28163-36-2
Record name 2-Propanol, 1-(2-cyclopentylphenoxy)-3-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28163-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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